molecular formula C14H18N4 B8274145 2,4-Diamino-5-(4-phenylbutyl)pyrimidine

2,4-Diamino-5-(4-phenylbutyl)pyrimidine

Cat. No. B8274145
M. Wt: 242.32 g/mol
InChI Key: DLGNUYGVDCLKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-(4-phenylbutyl)pyrimidine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diamino-5-(4-phenylbutyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-5-(4-phenylbutyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Diamino-5-(4-phenylbutyl)pyrimidine

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

5-(4-phenylbutyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4/c15-13-12(10-17-14(16)18-13)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H4,15,16,17,18)

InChI Key

DLGNUYGVDCLKTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CN=C(N=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2.4 grams (0.011 mole) of 1-methoxy-2-cyano-6-phenyl-1-hexene, 4.2 grams (0.044 mole) of guanidine hydrochloride, and 7.6 grams (0.055 mole) of potassium carbonate in 40 mL of N,N-dimethylformamide was heated at 100° C. to 105° C. for about 20 hours. After this time the reaction mixture was diluted with 100 mL of water. The mixture was then extracted with two 100 mL portions of ethyl acetate. The combined extracts were washed with three 75 mL portions of an aqueous 10% lithium chloride solution. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The residue was subjected to column chromatography on basic alumina that was deactivated to Level III with water. Elution was accomplished with 1% to 3% methanol in methylene chloride. The appropriate fractions were combined and concentrated under reduced pressure, yielding 1.4 grams of 2,4-diamino-5-(4-phenylbutyl)pyrimidine; mp 126°-127° C. The NMR spectrum was consistent with the proposed product.
Name
1-methoxy-2-cyano-6-phenyl-1-hexene
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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